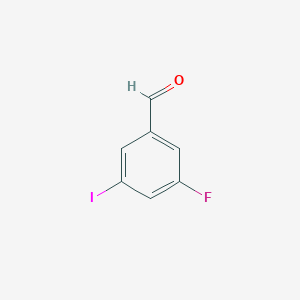

3-Fluoro-5-iodobenzaldehyde

Overview

Description

3-Fluoro-5-iodobenzaldehyde (CAS 914636-93-4) is a halogenated compound that can be used throughout organic chemistry . The aromatic compound has been reported to prepare compounds with biochemical and pharmaceutical applications .

Synthesis Analysis

The synthesis of 3-Fluoro-5-iodobenzaldehyde involves heating it with monomethyl malonate and a catalytic amount of pyrrolidine in pyridine . After cooling, the solvent is distilled off in vacuo. 2N HCl and ethyl acetate are added to the residue, and the phases are separated. The organic layer is washed with brine and dried over Na2SO4. After evaporation, the residue is purified by CC on silica gel with EtOAc/hexane .Molecular Structure Analysis

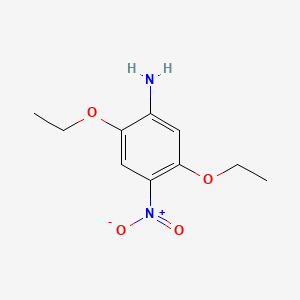

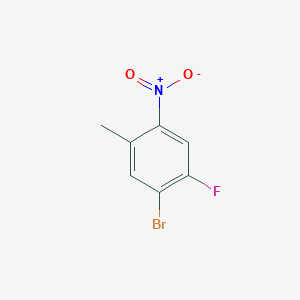

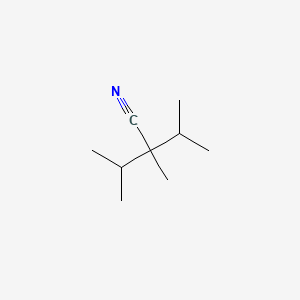

The molecular formula of 3-Fluoro-5-iodobenzaldehyde is C7H4FIO . Its molecular weight is 250.01 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-iodobenzaldehyde include a molecular weight of 250.01 g/mol . It is a solid at room temperature .Scientific Research Applications

Organic Chemistry

3-Fluoro-5-iodobenzaldehyde is a halogenated compound that can be used throughout organic chemistry . Its aromatic structure and the presence of both fluorine and iodine atoms make it a versatile reagent in various organic reactions.

Medicinal Chemistry

The compound has been reported to prepare compounds with biochemical and pharmaceutical applications . It could be used as a building block in the synthesis of various drugs and therapeutic agents.

Material Science

3-Fluoro-5-iodobenzaldehyde finds applications in material science. Its unique properties could be utilized in the development of new materials with specific characteristics.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULKBHBAGSJSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650536 | |

| Record name | 3-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-iodobenzaldehyde | |

CAS RN |

914636-93-4 | |

| Record name | 3-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)